N,N'-bis(furan-2-ylmethyl)nonanediamide
Description
N,N'-bis(furan-2-ylmethyl)nonanediamide is a diamide derivative featuring a nine-carbon aliphatic chain (nonanediamide) flanked by two furan-2-ylmethyl groups. The compound’s furan rings and extended aliphatic backbone distinguish it from shorter-chain or aromatic-substituted diamides, influencing its chemical reactivity, physical properties, and biological activity .
Properties
IUPAC Name |
N,N'-bis(furan-2-ylmethyl)nonanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(20-14-16-8-6-12-24-16)10-4-2-1-3-5-11-19(23)21-15-17-9-7-13-25-17/h6-9,12-13H,1-5,10-11,14-15H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUIFZMJHICLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCCCCCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-furylmethyl)nonanediamide typically involves the reaction of nonanediamine with furfural in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Nonanediamine+Furfural→N,N’-bis(2-furylmethyl)nonanediamide
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product. Commonly used solvents include ethanol and methanol, while catalysts such as p-toluenesulfonic acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-furylmethyl)nonanediamide may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-furylmethyl)nonanediamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl groups can yield furancarboxylic acids, while reduction can produce furylmethylamines or furylmethanols.
Scientific Research Applications
N,N’-bis(2-furylmethyl)nonanediamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N’-bis(2-furylmethyl)nonanediamide exerts its effects involves interactions with various molecular targets. The furylmethyl groups can participate in hydrogen bonding and π-π interactions, which influence the compound’s reactivity and binding affinity. The nonanediamide backbone provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Structural Analogues
N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide
- Structure: Contains a rigid benzene ring instead of a nonanediamide chain.
- Synthesis : Prepared via microwave-assisted methods using 2,5-furandicarboxylic acid and furfurylamine with coupling reagents like DMT/NMM/TsO⁻ or EDC .
- Applications : Forms Co(II) and Ni(II) complexes with antimicrobial and antioxidant activities. The benzene ring enhances π-π interactions, improving metal coordination efficiency compared to aliphatic chains .
N,N'-bis(furan-2-ylmethyl)ethanediamide (Oxamide Derivative)
- Structure: Features a two-carbon chain (ethanediamide), significantly shorter than nonanediamide.
- Properties: Higher rigidity and lower solubility in nonpolar solvents due to the compact structure. Used in metal complexes for electrochemical studies .
N,N'-bis(3-cyanophenyl)nonanediamide
- Structure: Replaces furan groups with 3-cyanophenyl substituents.
- Properties: Aromatic cyanophenyl groups enhance thermal stability (melting point >200°C) and electronic conductivity compared to furan derivatives. Likely used in polymer science or electronic materials .
Physicochemical Properties
| Property | N,N'-bis(furan-2-ylmethyl)nonanediamide (Predicted) | N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide | N,N'-bis(furan-2-ylmethyl)ethanediamide |
|---|---|---|---|
| Molecular Weight | ~352 g/mol | 388 g/mol | 248 g/mol |
| Solubility | Low in water; moderate in DCM/DMF | Insoluble in water; soluble in DMSO | Low in polar solvents |
| Melting Point | 120–150°C (estimated) | 180–200°C | 160–175°C |
| Conductivity (Solid) | Semiconducting (similar to Co/Ni complexes) | 10⁻⁴–10⁻⁵ S/cm (Co complexes) | Not reported |
Challenges and Limitations
- Synthesis Yields: Diester/diamide furan derivatives often exhibit low yields (7–35%) due to side reactions and purification difficulties, particularly for long-chain analogs like nonanediamide .
- Thermal Stability: Aliphatic chains in nonanediamide may reduce thermal stability compared to aromatic analogs, limiting high-temperature applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
